1-Benzhydryl-3-(4-morpholinobut-2-yn-1-yl)urea
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Overview
Description
1-Benzhydryl-3-(4-morpholinobut-2-yn-1-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzhydryl group, a morpholine ring, and a but-2-yn-1-yl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-(4-morpholinobut-2-yn-1-yl)urea typically involves the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group can be introduced through a Friedel-Crafts alkylation reaction using benzhydrol and an appropriate alkylating agent.
Introduction of the Morpholine Ring: The morpholine ring can be incorporated through a nucleophilic substitution reaction using morpholine and a suitable leaving group.
Formation of the But-2-yn-1-yl Moiety: The but-2-yn-1-yl group can be introduced through a Sonogashira coupling reaction using an alkyne and an appropriate halide.
Urea Formation: The final step involves the formation of the urea linkage through a reaction between the amine group of the morpholine ring and an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Key factors include the choice of catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the but-2-yn-1-yl moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzhydryl-3-(4-morpholinobut-2-yn-1-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anticancer or antiviral properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(4-morpholinobut-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating their signaling pathways.
Molecular Pathways: Affecting various molecular pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
1-Benzhydryl-3-(4-morpholinobut-2-yn-1-yl)urea can be compared with other similar compounds, such as:
1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea: This compound features a pyrrolidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
1-Benzhydryl-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea: This compound has a different substitution pattern on the phenyl ring, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-3-(4-morpholin-4-ylbut-2-ynyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-22(23-13-7-8-14-25-15-17-27-18-16-25)24-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21H,13-18H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTPLPHBWSOOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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